Cas no 134575-13-6 ([rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol)
[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol Chemical and Physical Properties
Names and Identifiers
-
- -1R-5S-6R--3-Azabicyclo-3-1-0-hexan-6-ylmethanol
- (1R,5S,6R)-3-AZABICYCLO[3.1.0]HEXAN-6-YLMETHANOL
- [(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6α)-
- cis-3-azabicyclo[3.1.0]hexan-6-ylmethanol
- azabicyclohexanylmethanol
- EXO-3-AZABICYCLO[3.1.0]HEXANE-6-METHANOL
- endo-3-Azabicyclo[3.1.0]hexane-6-methanol
- ((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methanol
- endo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol
- (1R,5S)-3-azabicyclo[3.1.0]hex-6-ylmethanol
- [(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- 3-aza-bicyclo[3
- [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol
- Z362759288
- SCHEMBL2281952
- exo-3-Azabicyclo[3.1.0]hexane-6-methanol, AldrichCPR
- AKOS022171447
- HE-0228
- CS-0049601
- CS-0049369
- AS-51042
- MFCD11099879
- (1alpha,5alpha,6alpha)-3-azabicyclo[3.1.0]hexane-6-methanol
- (1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethanol
- SB11388
- YGYOQZPGFXHQMW-XEAPYIEGSA-N
- EN300-36123
- SCHEMBL5325155
- STL557985
- DTXSID30577255
- 134575-13-6
- 827599-22-4
- DTXSID401231753
- SB10506
- (1R,5S,6S)-3-AZABICYCLO[3.1.0]HEXAN-6-YLMETHANOL
- SCHEMBL2378612
- exo-3-Azabicyclo[3.1.0]hexan-6-yl-methanol
- P11773
- 3-Azabicyclo[3.1.0]hexane-6-methanol, (1I+/-,5I+/-,6I(2))-
- BBL104171
- J-500371
- MFCD15072014
- AKOS006356863
- AKOS005146200
-
- MDL: MFCD11099879
- Inchi: 1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2/t4-,5+,6?
- InChI Key: YGYOQZPGFXHQMW-XEAPYIEGSA-N
- SMILES: OCC1[C@H]2CNC[C@H]21
Computed Properties
- Exact Mass: 113.08400
- Monoisotopic Mass: 113.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 94.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
- XLogP3: -0.6
Experimental Properties
- Density: 1.108
- Boiling Point: 202.5 °C at 760 mmHg
- Flash Point: 110.2 °C
- PSA: 32.26000
- LogP: -0.22710
[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol Security Information
- Storage Condition:(BD256844)
[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-36123-100mg |
rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol |
134575-13-6 | 95.0% | 100mg |
$87.0 | 2022-10-09 | |
| Enamine | EN300-36123-250mg |
rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol |
134575-13-6 | 95.0% | 250mg |
$124.0 | 2022-10-09 | |
| Enamine | EN300-36123-500mg |
rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol |
134575-13-6 | 95.0% | 500mg |
$195.0 | 2022-10-09 | |
| Enamine | EN300-36123-1000mg |
rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol |
134575-13-6 | 95.0% | 1g |
$251.0 | 2022-10-09 | |
| Enamine | EN300-36123-2500mg |
rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol |
134575-13-6 | 95.0% | 2500mg |
$434.0 | 2022-10-09 | |
| Enamine | EN300-36123-5000mg |
rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol |
134575-13-6 | 95.0% | 5g |
$737.0 | 2022-10-09 | |
| Enamine | EN300-36123-10000mg |
rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol |
134575-13-6 | 95.0% | 10g |
$1222.0 | 2022-10-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD256844-100mg |
exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol |
134575-13-6 | 95% | 100mg |
¥318.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD256844-250mg |
exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol |
134575-13-6 | 95% | 250mg |
¥637.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD256844-1g |
exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol |
134575-13-6 | 95% | 1g |
¥1721.0 | 2022-03-01 |
[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol Suppliers
[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Professional Introduction to [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol (CAS No. 134575-13-6)
[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 134575-13-6, belongs to a class of molecules known for their intricate stereochemical architecture and potential biological activity. The unique bicyclic framework and the presence of an azabicyclo structure make this molecule a subject of intense interest for researchers exploring novel pharmacophores and synthetic strategies.
The molecular structure of [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol features a complex three-membered nitrogen-containing ring fused to a five-membered carbon-containing ring, creating a rigid scaffold that is both challenging and rewarding to synthesize. This stereochemistry is critical for its potential biological interactions, as the precise spatial arrangement of functional groups can significantly influence binding affinity and metabolic stability.
Recent advancements in synthetic methodologies have enabled the efficient preparation of such complex molecules, leveraging techniques such as transition-metal-catalyzed reactions and asymmetric synthesis. The development of novel catalysts and ligands has allowed chemists to achieve high enantioselectivity in the construction of these intricate frameworks, making it possible to access specific stereoisomers with high precision. This capability is particularly important in drug discovery, where the biological activity of a compound is often highly dependent on its stereochemical configuration.
In the realm of pharmaceutical research, [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol has been explored as a potential intermediate in the synthesis of more complex drug candidates. Its unique structural features make it a valuable building block for designing molecules with enhanced binding properties and improved pharmacokinetic profiles. Researchers have been particularly interested in its potential as a precursor for kinase inhibitors, given the prevalence of bicyclic scaffolds in successful therapeutic agents targeting this family of enzymes.
The compound's utility extends beyond mere structural diversity; its stereochemical complexity also offers opportunities for exploring new chemical space. By systematically varying substituents and exploring different synthetic pathways, chemists can generate libraries of related compounds that exhibit diverse biological activities. This approach aligns with the growing trend toward fragment-based drug design, where small molecular fragments are used as starting points for the development of new drugs.
From a computational chemistry perspective, [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol provides an excellent model system for studying molecular interactions at the atomic level. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate how this compound interacts with biological targets like proteins and enzymes. These studies not only enhance our understanding of its mechanism of action but also guide the optimization process toward more effective drug candidates.
The synthesis and application of [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol also highlight the importance of collaboration between synthetic chemists and biologists. The interdisciplinary nature of modern drug discovery necessitates a deep understanding of both chemical synthesis and biological function. By combining expertise from these fields, researchers can accelerate the development of novel therapeutics that address unmet medical needs.
Looking ahead, the future prospects for [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol are promising, with ongoing research aimed at expanding its synthetic utility and exploring new biological applications. The increasing availability of sophisticated synthetic tools and analytical techniques will further facilitate the study of this compound and its derivatives.
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